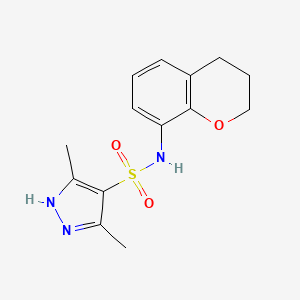
4-(1-Methylsulfonylpiperidine-4-carbonyl)-3-propan-2-ylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Methylsulfonylpiperidine-4-carbonyl)-3-propan-2-ylpiperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
The potential applications of 4-(1-Methylsulfonylpiperidine-4-carbonyl)-3-propan-2-ylpiperazin-2-one are vast and varied. It has been extensively studied for its anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation-related diseases. Additionally, it has been shown to exhibit anticonvulsant and anxiolytic effects, which could be useful in the treatment of epilepsy and anxiety disorders.
Mechanism of Action
The mechanism of action of 4-(1-Methylsulfonylpiperidine-4-carbonyl)-3-propan-2-ylpiperazin-2-one is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including GABA and glutamate. This modulation results in the observed effects on pain, inflammation, and anxiety.
Biochemical and physiological effects:
Studies have shown that 4-(1-Methylsulfonylpiperidine-4-carbonyl)-3-propan-2-ylpiperazin-2-one has a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. It has also been shown to reduce the activity of certain enzymes involved in pain signaling, resulting in its analgesic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(1-Methylsulfonylpiperidine-4-carbonyl)-3-propan-2-ylpiperazin-2-one is its high degree of purity and stability, making it a reliable compound for laboratory experiments. However, its limited solubility in water can make it challenging to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in certain experimental conditions.
Future Directions
There are several future directions for research on 4-(1-Methylsulfonylpiperidine-4-carbonyl)-3-propan-2-ylpiperazin-2-one. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of this compound to optimize its use in clinical settings.
Conclusion:
In conclusion, 4-(1-Methylsulfonylpiperidine-4-carbonyl)-3-propan-2-ylpiperazin-2-one is a promising chemical compound with potential applications in various fields. Its anti-inflammatory, analgesic, anticonvulsant, and anxiolytic effects make it a promising candidate for the treatment of several diseases. However, further research is needed to fully understand its mechanism of action and to optimize its use in clinical settings.
Synthesis Methods
The synthesis of 4-(1-Methylsulfonylpiperidine-4-carbonyl)-3-propan-2-ylpiperazin-2-one involves the reaction of 1-methylsulfonylpiperidine-4-carboxylic acid with 3-(propan-2-yl)piperazine-2,5-dione in the presence of a coupling reagent. The reaction yields the target compound with a high degree of purity and yield.
properties
IUPAC Name |
4-(1-methylsulfonylpiperidine-4-carbonyl)-3-propan-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O4S/c1-10(2)12-13(18)15-6-9-17(12)14(19)11-4-7-16(8-5-11)22(3,20)21/h10-12H,4-9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFYSFKFLATRGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NCCN1C(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methylsulfonylpiperidine-4-carbonyl)-3-propan-2-ylpiperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B6639313.png)
![4-[1-(5-Chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B6639320.png)
![Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone](/img/structure/B6639336.png)
![4-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B6639337.png)